molecular formula C17H23BrN2O2 B1440099 Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-72-2

Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1440099
CAS No.: 1160247-72-2
M. Wt: 367.3 g/mol
InChI Key: HLMMEAFIUWRKDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Spiro compounds, characterized by their distinctive spiro-connected ring systems, are known to exhibit a variety of biological activities, making them valuable in drug discovery and development .

Mechanism of Action

Target of Action

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound. Similar compounds, such as spiro[indoline-3,4’-piperidines], have been identified as vesicular acetylcholine transporters .

Mode of Action

It is known that the introduction of a tert-butyl group into certain heterocycles can substantially enhance their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.

Pharmacokinetics

It is known that the compound has a molecular weight of 25712 and a density of 1331±006 g/cm3 . Its boiling point is 91-92 °C (Press: 1.2 Torr), and it has a vapor pressure of 0.00139mmHg at 25°C . These properties may influence its bioavailability.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions suggest that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.

These steps are carried out under specific reaction conditions, including the use of Lewis acids for cyclization and Raney nickel for reductive desulfurization .

Chemical Reactions Analysis

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing and reducing agents .

Scientific Research Applications

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:

    Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar in structure but without the tert-butyl and bromine substituents.

    Spiro[indoline-3,4’-piperidine]-1’-carboxamide: Contains an amide group instead of the carboxylate group.

    Spiro[indoline-3,4’-piperidine]-1’-carboxylic acid: Similar structure with a carboxylic acid group instead of the tert-butyl ester.

The uniqueness of tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substituents, which can influence its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMEAFIUWRKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128259
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-72-2
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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